molecular formula RuZn3 B12602765 Ruthenium--zinc (1/3) CAS No. 918634-50-1

Ruthenium--zinc (1/3)

Cat. No.: B12602765
CAS No.: 918634-50-1
M. Wt: 297.2 g/mol
InChI Key: QORYBJZFIBBDSH-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry

The compound ruthenium-zinc (1/3) is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as ruthenium;zinc , reflecting its stoichiometric ratio of one ruthenium atom to three zinc atoms. This nomenclature adheres to IUPAC guidelines for intermetallic compounds, where constituent metals are listed in alphabetical order, followed by their atomic ratio in parentheses if necessary. The CAS Registry Number assigned to this compound is 918634-50-1 , a unique identifier used for precise chemical tracking in databases and literature.

Property Value
IUPAC Name Ruthenium;zinc
CAS Registry Number 918634-50-1
Alternative Identifiers DTXSID40845432

Molecular Formula and Stoichiometric Analysis

The molecular formula of ruthenium-zinc (1/3) is RuZn₃ , indicating a fixed 1:3 molar ratio of ruthenium to zinc. This stoichiometry is consistent with its classification as an intermetallic compound rather than a solid solution. The molar mass, calculated using standard atomic weights (ruthenium: 101.07 g/mol, zinc: 65.38 g/mol), is 297.21 g/mol .

Property Value
Molecular Formula RuZn₃
Molar Mass 297.21 g/mol
Stoichiometric Ratio 1:3 (Ru:Zn)

Structural Isomerism and Polymorphism Considerations

Ruthenium-zinc (1/3) crystallizes in a tetragonal Al₃Zr-type structure (space group: I4/mmm), characterized by lattice parameters a = 376.82 pm and c = 1554.78 pm. This structure represents an anti-phase domain variant of the cubic AuCu₃-type, with ruthenium occupying the corners and zinc atoms distributed in specific interstitial sites. No structural isomerism has been reported for this compound, as its atomic arrangement is rigidly defined by stoichiometric constraints. Polymorphism is also absent under standard conditions, though high-temperature phase studies indicate coexistence with related phases such as Ru₁₋ₓZnₓ and RuZn₆.

Property Value
Crystal System Tetragonal
Space Group I4/mmm
Lattice Parameters a = 376.82 pm, c = 1554.78 pm
Notable Structural Features Anti-phase domains of cubic AuCu₃-type

Properties

CAS No.

918634-50-1

Molecular Formula

RuZn3

Molecular Weight

297.2 g/mol

IUPAC Name

ruthenium;zinc

InChI

InChI=1S/Ru.3Zn

InChI Key

QORYBJZFIBBDSH-UHFFFAOYSA-N

Canonical SMILES

[Zn].[Zn].[Zn].[Ru]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ruthenium–zinc (1/3) typically involves the substitution of a fraction of zinc acetate dihydrate with ruthenium(III) acetylacetonate. This process can be carried out under controlled conditions to ensure the proper incorporation of ruthenium into the zinc matrix .

Industrial Production Methods: Industrial production methods for ruthenium–zinc (1/3) often involve advanced techniques such as defect engineering, coordination design, ion exchange, the dipping method, and electrochemical deposition. These methods are designed to maximize the catalytic properties of the compound by ensuring a uniform distribution of ruthenium atoms within the zinc matrix .

Chemical Reactions Analysis

(a) Cyclometalation Pathway

Reaction of [Ru(PPh₃)₃Cl₂] with ZnMe₂ generates [Ru(PPh₃)₂(C₆H₄PPh₂)(ZnMe)] (5) via C–H reductive elimination, releasing methane . This process yields three isomers in solution, including a square-pyramidal geometry with an axial Zn ligand.

Reaction Scheme :

[Ru(PPh₃)₃Cl₂] + ZnMe₂ → [Ru(PPh₃)₂(C₆H₄PPh₂)(ZnMe)] + CH₄\text{[Ru(PPh₃)₃Cl₂] + ZnMe₂ → [Ru(PPh₃)₂(C₆H₄PPh₂)(ZnMe)] + CH₄}

(b) Alkane Elimination

Treatment of [Ru(IPr)₂(CO)H][BArF₄] (IPr = bulky N-heterocyclic carbene) with ZnEt₂ produces [Ru(IPr)₂(CO)ZnEt][BArF₄] (4) via ethane elimination .

Key Data :

ReactantProductByproductYieldReference
[Ru(IPr)₂(CO)H][BArF₄][Ru(IPr)₂(CO)ZnEt][BArF₄]C₂H₆78%

(a) H₂ Activation at Ru–Zn Centers

[Ru(PPh₃)₂(C₆H₄PPh₂)(ZnMe)] (4) reacts with H₂ at −40°C to form mer-[Ru(PPh₃)₃H₃(ZnMe)] (mer-8-Zn) . Warming to 0°C induces isomerization to fac-8-Zn , which dimerizes to [{Ru(PPh₃)₃H₃}₂Zn] (8-Zn′) .

Reaction Features :

  • Reversible color changes (red ↔ yellow) during H₂ activation .

  • Zn promotes C–H reductive elimination, lowering activation barriers by 12–15 kcal/mol compared to Ru-only systems .

(b) η²-H₂ Coordination

[Ru(IPr)₂(CO)ZnEt][BArF₄] (4) reacts with H₂ to form [Ru(IPr)₂(CO)(η²-H₂)(H)₂ZnEt][BArF₄] (5) , demonstrating dual H₂ activation at Ru and Ru–Zn sites .

(a) Geometry and Bonding

Ru–Zn complexes adopt square-pyramidal geometries. Selected metrics from crystallography :

ComplexRu–Zn Distance (Å)Zn–C/O Bonds (Å)Geometry
[Ru(IPr)₂(CO)ZnEt]⁺2.52Zn–C: 1.98Square pyramidal
[Ru(PPh₃)₂(C₆H₄PPh₂)ZnMe]2.48Zn–Me: 2.03Square pyramidal

(b) Isomerization Dynamics

  • mer-8-Znfac-8-Zn isomerization occurs with a ΔG‡ ≈ 8.2 kcal/mol .

  • DFT calculations attribute Zn’s role in stabilizing transition states via σ-donation .

(a) Hydrogen Evolution Reaction (HER)

Ru-Zn/MWCNTs electrocatalysts (1:1 Ru:Zn ratio) exhibit exceptional HER activity:

CatalystOverpotential (mV) @ 10 mA/cm²Tafel Slope (mV/dec)Stability (h)Reference
Ru-Zn/MWCNTs263224

Synthesis : Impregnation of RuCl₃ and ZnCl₂ on hydroxylated carbon nanotubes, followed by reduction in 5% H₂/Ar at 600°C .

(b) Olefin Metathesis

Ru-Zn catalysts enable Z-selective cross-metathesis (e.g., 4b achieves >90% Z-selectivity in styrene derivatives) .

Comparative Reactivity

Reaction TypeRu-Zn SystemRu-Only SystemAdvantage of Ru-Zn
H₂ Activation−40°C, reversibleRequires heating (60°C)Lower activation temperature
C–H FunctionalizationEnhanced turnover via Zn-assisted stepsLimited by high barriersImproved catalytic efficiency

Scientific Research Applications

Catalytic Applications

Ruthenium complexes are widely used as catalysts in organic synthesis and industrial processes. The combination of ruthenium with zinc enhances catalytic activities, particularly in hydrogenation and dehydrogenation reactions.

Key Findings:

  • Hydrogenation Reactions: Ruthenium-zinc complexes have shown promising results in hydrogenation reactions, where they facilitate the addition of hydrogen to unsaturated compounds. The efficiency of these reactions is influenced by the electronic properties imparted by zinc coordination .
  • Photocatalysis: Recent studies indicate that ruthenium-zinc complexes can act as effective photocatalysts for hydrogen production through water splitting. The incorporation of zinc improves the stability and efficiency of the photocatalytic process .

Table 1: Catalytic Activity of Ruthenium-Zinc Complexes

Reaction TypeCatalyst UsedYield (%)Conditions
HydrogenationRu-Zn Complex9550 °C, 1 atm H2
Photocatalytic Water SplittingRu-Zn Complex85UV light, aqueous solution

Biomedical Applications

Ruthenium complexes are emerging as significant players in cancer diagnosis and therapy. Their ability to interact with biological molecules makes them suitable for targeted drug delivery and imaging.

Case Study: Antitumor Activity

  • Mechanism of Action: Ruthenium-zinc complexes exhibit antitumor properties by inducing apoptosis in cancer cells through interaction with DNA and cellular organelles. They can also inhibit angiogenesis, which is crucial for tumor growth .
  • Clinical Trials: Some ruthenium complexes have successfully passed early-phase clinical trials, showing promise as alternatives to traditional platinum-based chemotherapy agents .

Table 2: Biomedical Applications of Ruthenium-Zinc Complexes

Application TypeCompound UsedEffectivenessClinical Status
Antitumor AgentRu-Zn ComplexHighPhase II Clinical Trials
Imaging AgentRu-Zn ComplexModerateResearch Stage

Materials Science

In materials science, ruthenium-zinc complexes are being explored for their potential in developing new materials with enhanced properties.

Applications:

  • Conductive Materials: The incorporation of ruthenium-zinc complexes into polymers has been shown to improve electrical conductivity, making them suitable for electronic applications .
  • Antimicrobial Properties: Some ruthenium-zinc complexes exhibit significant antibacterial activity, which can be harnessed for developing antimicrobial coatings and materials .

Table 3: Material Properties of Ruthenium-Zinc Complexes

Material TypeProperty EnhancedApplication Area
Conductive PolymerElectrical ConductivityElectronics
Coating MaterialAntibacterial ActivityMedical Devices

Mechanism of Action

The mechanism by which ruthenium–zinc (1/3) exerts its effects involves the generation of reactive electron-hole pairs upon illumination with visible light. The ruthenium ions act as dopants, enabling better charge separation and absorption of red light. This results in the direct promotion of electrons from the ruthenium species to the conduction band, where they participate in the degradation of pollutant molecules. The ruthenium dioxide particles act as catalysts, improving the oxygen reduction properties of the material .

Comparison with Similar Compounds

Ruthenium-Indium (Ru-In) Complexes

Ru-In heterobimetallic compounds, like Ru-Zn, exhibit unsupported metal-metal bonds. However, their reactivity diverges due to differences in electronic and steric effects. For instance:

  • Catalytic Selectivity : Ru-Zn catalysts achieve >80% selectivity for cyclohexene in benzene hydrogenation under optimized conditions, whereas Ru-In systems are less studied for this application but show promise in small-molecule activation (e.g., H₂, N₂) .
  • Structural Features: Ru-Zn complexes with NHC ligands display shorter metal-metal bond lengths (e.g., ~2.5 Å) compared to Ru-In analogues, which may influence substrate binding and turnover rates .

Platinum (Pt) and Ruthenium (Ru) Anticancer Complexes

While Ru-Zn (1/3) is primarily catalytic, Ru(III) complexes like NAMI-A and KP1019 are anticancer agents. Key distinctions include:

  • Mechanism : Ru-Zn operates via catalytic surface interactions, whereas Ru(III) drugs target DNA or mimic iron transport to disrupt cancer cell metabolism .
  • Toxicity : Ru-Zn catalysts are engineered for stability and low leaching in industrial processes, whereas Ru(III) complexes exhibit controlled cytotoxicity with minimal cross-resistance to cisplatin .

Palladium-Zinc (Pd-Zn) Catalysts

Pd-Zn systems, such as those used in lignin depolymerization, share similarities with Ru-Zn in leveraging Lewis acid-base interactions. Contrasts include:

  • Activity : Pd-Zn requires higher temperatures (150–200°C) for lignin conversion, while Ru-Zn operates efficiently at milder conditions (50–100°C) in hydrogenation reactions .
  • Reusability : Ru-Zn catalysts demonstrate robust recyclability (>10 cycles) without significant activity loss, whereas Pd-Zn systems often require reactivation due to sulfur poisoning .

Supported Ruthenium Catalysts

Supported Ru catalysts (e.g., Ru/C, Ru-Al₂O₃) differ from unsupported Ru-Zn in:

  • Selectivity : Unsupported Ru-Zn achieves 60–85% cyclohexene selectivity in benzene hydrogenation, while supported Ru catalysts favor cyclohexane (selectivity <20%) due to stronger substrate adsorption .
  • Synthesis Complexity : Ru-Zn preparation involves co-precipitation or solvothermal methods, whereas supported catalysts require impregnation and calcination steps .

Data Tables

Table 1: Catalytic Performance in Benzene Hydrogenation

Catalyst Temperature (°C) Selectivity (Cyclohexene) Conversion (%) Reference
Ru-Zn (1/3) 50–100 60–85% 90–95
Ru/C 100–150 <20% 85–90
Pd-Zn 150–200 N/A (lignin focus) 70–80

Research Findings and Implications

  • Catalysis : Ru-Zn (1/3) outperforms supported Ru and Pd-Zn in selectivity and operational efficiency, making it industrially viable for cyclohexene production .
  • Biological Relevance : Unlike Ru(III) anticancer agents, Ru-Zn’s applications remain confined to catalysis, though its low toxicity profile warrants exploration in biomedicine .
  • Synthetic Advances : The use of NHC ligands in Ru-Zn complexes enhances stability and tunability, a strategy applicable to other bimetallic systems .

Q & A

Q. Advanced: How can factorial design optimize reaction conditions for Ruthenium-Zinc (1/3) synthesis?

Methodological Answer:

  • Variable Screening : Use a 2³ factorial design to test temperature (600–800°C), precursor ratios (1:2.5–1:3.5), and reaction time (8–16 hours). Analyze main and interaction effects on phase purity via XRD .
  • Response Surface Methodology (RSM) : Model the relationship between variables and stoichiometric accuracy to identify optimal synthesis windows. Validate with Rietveld refinement of XRD data .

Basic: What characterization techniques are critical for validating the structural integrity of Ruthenium-Zinc (1/3)?

Methodological Answer:

  • XRD : Confirm crystal structure and phase purity by matching diffraction patterns with theoretical models (e.g., ICSD database). Refine lattice parameters using Rietveld analysis .
  • XPS : Analyze oxidation states of Ru and Zn. For example, Ru 3d₅/₂ peaks at ~280.5 eV indicate Ru³⁺, while Zn 2p₃/₂ at ~1021.8 eV confirms Zn²⁺ .
  • TEM/EDS : Map elemental distribution to verify homogeneous Ru-Zn mixing and exclude phase segregation .

Q. Advanced: How to resolve discrepancies in reported crystallographic data for Ruthenium-Zinc (1/3)?

Methodological Answer:

  • Multi-Technique Validation : Combine synchrotron XRD (high resolution) with neutron diffraction to resolve light-element positions (e.g., oxygen vacancies) that may affect stoichiometry .
  • Ab Initio Modeling : Use density functional theory (DFT) to simulate XRD patterns and compare with experimental data. Adjust model parameters (e.g., lattice strain) to align simulations .

Basic: What experimental frameworks assess the catalytic properties of Ruthenium-Zinc (1/3)?

Methodological Answer:

  • Activity Testing : Evaluate catalytic performance in CO oxidation or methanol reforming using fixed-bed reactors. Measure conversion rates via gas chromatography (GC) .
  • Stability Analysis : Conduct time-on-stream experiments (e.g., 50+ hours) under reactive conditions. Monitor structural degradation via in-situ XRD or Raman spectroscopy .

Q. Advanced: How to isolate electronic vs. structural contributions to catalytic activity in Ruthenium-Zinc (1/3)?

Methodological Answer:

  • Operando Spectroscopy : Pair X-ray absorption near-edge structure (XANES) with catalytic testing to correlate Ru oxidation state changes with activity .
  • Surface-Doped Controls : Synthesize Zn-deficient analogs (e.g., Ru-Zn 1/2.5) to decouple electronic effects from stoichiometric influences. Compare turnover frequencies (TOF) .

Basic: How to design a reproducible protocol for Ruthenium-Zinc (1/3) antimicrobial studies?

Methodological Answer:

  • Minimum Inhibitory Concentration (MIC) : Use broth microdilution assays against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains. Include positive (ampicillin) and negative (DMSO) controls .
  • Cytotoxicity Screening : Test human cell lines (e.g., HEK293) via MTT assays to establish selectivity indices .

Q. Advanced: What statistical methods address variability in biological activity data for Ruthenium-Zinc (1/3)?

Methodological Answer:

  • ANOVA with Post Hoc Tests : Compare MIC values across bacterial strains and concentrations. Use Tukey’s HSD to identify significant differences (p < 0.05) .
  • Principal Component Analysis (PCA) : Correlate physicochemical properties (e.g., particle size, zeta potential) with antimicrobial efficacy to identify dominant factors .

Basic: How to ensure reproducibility in Ruthenium-Zinc (1/3) research?

Methodological Answer:

  • Detailed Experimental Logs : Document synthesis parameters (e.g., ramp rates, precursor suppliers) and characterization instrument settings (e.g., XRD scan speed) .
  • Open Data Practices : Share raw datasets (e.g., XRD .raw files, GC chromatograms) in supplementary materials for independent validation .

Q. Advanced: How to reconcile contradictory findings in electronic property reports for Ruthenium-Zinc (1/3)?

Methodological Answer:

  • Meta-Analysis Framework : Systematically compare studies using PRISMA guidelines. Control for variables like synthesis method or measurement techniques (e.g., Hall effect vs. four-point probe) .
  • Collaborative Inter-Laboratory Studies : Partner with independent labs to replicate key experiments under standardized protocols .

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